Isoaminile

概要

説明

イソアミニルは、鎮咳(せき止め)作用で知られる化学化合物です。商品名はペラコンです。 イソアミニルは、抗コリン作用も認められており、ムスカリン受容体拮抗作用とニコチン受容体拮抗作用の両方を持っています .

準備方法

イソアミニルは、さまざまな化学経路で合成できます。一般的な方法の1つは、4-(ジメチルアミノ)-2-イソプロピル-2-フェニルペンタンニトリルを適切な試薬と制御された条件下で反応させることです。 工業生産方法では、通常、最適化された反応条件を用いた大規模合成により、高収率で高純度の製品が得られます .

化学反応の分析

イソアミニルは、次のようなさまざまなタイプの化学反応を起こします。

酸化: イソアミニルは、強力な酸化剤を用いて酸化させることができ、さまざまな酸化生成物を生成します。

還元: 還元剤を用いて還元反応を行うことができ、還元された誘導体を生成します。

置換: イソアミニルは、特定の条件下で官能基が別の基に置き換わる置換反応を起こすことができます。

これらの反応に用いられる一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応のためのさまざまな求核剤などがあります。 生成される主要な生成物は、反応条件と用いられる試薬によって異なります .

科学研究の応用

イソアミニルは、次のような科学研究のさまざまな応用があります。

化学: イソアミニルは、明確に定義された構造と特性を持つため、さまざまな化学研究で基準化合物として使用されています。

生物学: 生物学的研究では、イソアミニルは、細胞プロセスへの影響と潜在的な治療的用途について研究されています。

医学: イソアミニルの鎮咳作用と抗コリン作用は、特に鎮咳剤や呼吸器疾患の治療薬の開発において、医学研究の関心の対象となっています。

科学的研究の応用

Antitussive Properties

Isoaminile is primarily used as an antitussive agent. Its mechanism of action involves the suppression of the cough reflex by acting on the central nervous system. Research indicates that it functions by inhibiting specific nerve receptors in the airways, which leads to a decrease in cough frequency .

Clinical Efficacy

A double-blind clinical trial demonstrated that this compound (40 mg, three times daily) was as effective as chlophedianol (20 mg, three times daily) in suppressing coughs associated with chest diseases. The study involved 66 patients and found that this compound's duration of action was longer than that of chlophedianol, with minimal side effects reported .

Pharmacological Mechanisms

This compound exhibits both anticholinergic and antinicotinic properties. It acts as an antagonist at muscarinic receptors, which are involved in various physiological processes such as muscle contraction and gland secretion. This characteristic makes this compound a subject of interest in studying conditions like asthma and overactive bladder .

Nicotine Interaction Studies

Due to its structural similarity to nicotine, this compound has been utilized as a research tool to investigate nicotine's effects on the body. Studies have focused on understanding how nicotine interacts with specific receptors and signaling pathways, contributing to insights into nicotine addiction and potential smoking cessation therapies .

Safety Profile and Side Effects

While this compound is generally considered safe when used at therapeutic doses, there have been reports of mild side effects such as gastrointestinal disturbances and allergic reactions in some patients. Notably, it does not induce significant physical dependence, which distinguishes it from other narcotics .

Comparative Analysis with Other Antitussives

The following table compares this compound with other common antitussive agents:

| Compound | Structure Similarity | Primary Use | Unique Features |

|---|---|---|---|

| Methadone | High | Opioid analgesic | Long half-life; used for addiction treatment |

| Dextromethorphan | Moderate | Antitussive | NMDA receptor antagonist; non-opioid |

| Codeine | Moderate | Opioid analgesic | Naturally occurring; less potent than morphine |

| Diphenhydramine | Low | Antihistamine | Primarily used for allergies; sedative effects |

| This compound | Moderate | Antitussive | Anticholinergic properties; effective without opioid profile |

作用機序

イソアミニルは、主に抗コリン作用によって効果を発揮します。中枢神経系に作用し、せき反射を抑制します。イソアミニルは、ムスカリン受容体とニコチン受容体とも相互作用し、ムスカリン受容体拮抗作用とニコチン受容体拮抗作用をもたらします。 これらの相互作用は、神経伝達物質の放出の阻害と、せき反射に関与する神経経路の調節をもたらします .

類似の化合物との比較

イソアミニルは、デキストロメトルファンやコデインなどの他の鎮咳化合物と似ています。イソアミニルは、ムスカリン受容体拮抗作用とニコチン受容体拮抗作用の両方を示す、二重の抗コリン作用という点でユニークです。この二重作用により、イソアミニルは、通常特定のタイプの受容体のみを標的にする他の鎮咳剤とは異なります。

類似の化合物には、次のものがあります。

デキストロメトルファン: 広く使用されている鎮咳剤で、作用機序が異なります。

コデイン: 鎮痛作用のあるオピオイド鎮咳剤。

類似化合物との比較

Isoaminile is similar to other antitussive compounds such as dextromethorphan and codeine. it is unique in its dual anticholinergic properties, exhibiting both antimuscarinic and antinicotinic actions. This dual action distinguishes this compound from other cough suppressants that typically target only one type of receptor.

Similar compounds include:

Dextromethorphan: A widely used cough suppressant with a different mechanism of action.

Codeine: An opioid cough suppressant with analgesic properties.

生物活性

Isoaminile, a synthetic compound primarily recognized for its antitussive properties, has garnered attention for its diverse biological activities. This article delves into the pharmacological mechanisms, therapeutic applications, and safety profile of this compound, supported by data tables and research findings.

- Molecular Formula : C₁₆H₂₄N₂

- Molecular Weight : 248.38 g/mol

- Common Form : Administered as a cyclamate salt, typically in doses ranging from 40 to 80 mg.

This compound functions primarily as an antitussive agent , suppressing the cough reflex through central nervous system (CNS) action. Its mechanism involves:

- Inhibition of Nerve Receptors : It acts on specific nerve receptors in the airways, reducing cough frequency.

- Anticholinergic Activity : By inhibiting acetylcholine at muscarinic receptors, it diminishes bronchial secretions, further alleviating cough symptoms .

Biological Activity Overview

This compound's biological activity extends beyond cough suppression. Key areas of interest include:

- Muscarinic Receptor Antagonism : Research indicates that this compound may modulate muscarinic receptor activity, which could be beneficial in conditions like asthma or overactive bladder.

- Interactions with Opioid Receptors : Preliminary studies suggest potential interactions with opioid receptors, although this compound is not classified as an opioid .

Therapeutic Applications

This compound has been primarily used in clinical settings for:

- Cough Relief : Effective in managing cough associated with bronchitis, influenza, and other respiratory conditions .

- Potential Use in Pain Management : Due to its interaction with opioid receptors, further research could explore its role in pain relief therapies .

Safety and Toxicology

Research has demonstrated that this compound exhibits a favorable safety profile compared to traditional antitussives like codeine. Key findings include:

- No Physical Dependence : Studies indicate that this compound does not lead to physical dependence or withdrawal symptoms even after prolonged administration .

- Toxicity Profile : The median lethal dose (LD50) of this compound is comparable to codeine when administered subcutaneously but shows lower toxicity via intravenous and oral routes .

| Route of Administration | LD50 (mg/kg) |

|---|---|

| Subcutaneous | Similar to codeine |

| Intravenous | Lower than codeine |

| Oral | Lower than codeine |

Case Studies

Several case studies highlight the clinical implications and safety of this compound:

- Long-term Administration Studies : Dogs administered this compound for 40 days showed no withdrawal symptoms when treatment was abruptly stopped, indicating a low risk of dependence .

- Toxicity Observations : Acute toxicity studies on mice and rats revealed symptoms such as increased spontaneous movement and tremors at high doses; however, these were not significantly different from those observed with codeine .

特性

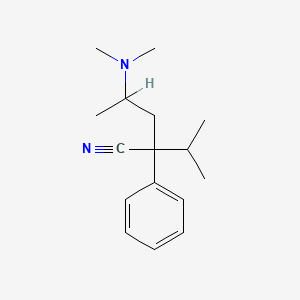

IUPAC Name |

4-(dimethylamino)-2-phenyl-2-propan-2-ylpentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2/c1-13(2)16(12-17,11-14(3)18(4)5)15-9-7-6-8-10-15/h6-10,13-14H,11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFLSCFISQHLEED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC(C)N(C)C)(C#N)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28416-66-2 (citrate) | |

| Record name | Isoaminile [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5057830 | |

| Record name | Isoaminile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77-51-0 | |

| Record name | Isoaminile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoaminile [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoaminile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoaminile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.940 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOAMINILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4823W2PQL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。